molecular formula C7H6ClN B1404089 3-Chloro-4-vinylpyridine CAS No. 1168722-58-4

3-Chloro-4-vinylpyridine

Cat. No. B1404089
M. Wt: 139.58 g/mol
InChI Key: VFUTUYDMZQPKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-vinylpyridine is C7H6ClN . It has an average mass of 139.582 Da and a monoisotopic mass of 139.018875 Da .


Chemical Reactions Analysis

Polyvinylpyridine (PVPy) can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-vinylpyridine is 139.58 g/mol. More detailed physical and chemical properties may be found in specific databases or scientific literature.

Scientific Research Applications

Membrane Technology

3-Chloro-4-vinylpyridine derivatives, such as poly(4-vinylpyridine), have been utilized in membrane technology. Membranes consisting of poly(4-vinylpyridine) demonstrate significant changes in permeability over a narrow pH range, acting as a pH valve. This behavior has implications for controlled substance release and filtration systems (Mika & Childs, 1999).

Catalysis

Poly(4-vinylpyridine) derivatives are efficient catalysts in various chemical reactions, including N-Boc protection of amines and acetalization of carbonyl compounds. Their reusability and efficiency make them valuable in organic synthesis (Shirini, Khaligh, & Jolodar, 2013), (Yoshida, Hashimoto, & Kawabata, 1981).

Photodimerization

The reaction of 4-vinylpyridine derivatives with silver compounds supports stereospecific and quantitative photodimerization of terminal olefins, a process significant for the development of photo-reactive materials (Georgiev, Bučar, & MacGillivray, 2010).

Environmental Applications

Derivatives of 3-Chloro-4-vinylpyridine, like crosslinked poly(4-vinylpyridines), are used for the removal of hazardous materials, such as hexavalent chromium from aqueous solutions, showcasing their potential in environmental remediation (Neagu & Mikhalovsky, 2010).

Electronic and NMR Studies

Studies on the electronic structures and NMR spectra of oligo(4-vinylpyridine) have revealed its potential in the field of conductive materials. The properties of these oligomers change with chain lengths and protonation, suggesting applications in electronics and materials science (Zhao, Zhou, Hu, & Teng, 2009).

Safety And Hazards

When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The best results were obtained with 3 ml of 4-vinylpyridine dissolved in 10 ml of alcohol, in the presence of 25 g L-1 of salt and in neutral medium at 5% dyestuff concentration . This suggests potential future directions for the use of 3-Chloro-4-vinylpyridine in similar applications.

properties

IUPAC Name

3-chloro-4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUTUYDMZQPKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-vinylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Cao, JD Tibbetts, GL Wrigley, AP Smalley… - Communications …, 2023 - nature.com
… Following a flow photoredox HAA of amine 10i with 3-chloro-4-vinylpyridine 26, γ-pyridyl amine 27 was isolated in 25% yield. The low yield in this case was traced to extensive …
Number of citations: 13 www.nature.com

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